methyl 4-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate
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Overview
Description
Methyl 4-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
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Scientific Research Applications
Crystallographic Analysis
The crystal structures of compounds closely related to the query chemical have been determined through single-crystal X-ray diffraction analysis. These studies reveal intricate details about molecular conformations and intermolecular interactions, which are critical for understanding the physical and chemical properties of these compounds. For instance, compounds with similar triazene and piperazine structures have been analyzed, showing variations in crystal packing and conformation, which are essential for designing materials with specific physical properties (Little, Jenkins, & Vaughan, 2008).
Antimicrobial Activities
Derivatives of 1,2,4-triazole, which share a common structural motif with the compound , have been synthesized and evaluated for their antimicrobial properties. These studies are pivotal in the search for new antimicrobial agents that can be used to treat various bacterial and fungal infections. The synthesis of novel compounds and their subsequent screening for antimicrobial activity highlight the potential of such chemicals in medicinal chemistry and drug development processes (Bektaş et al., 2007).
Synthesis Methodologies
Research on compounds structurally related to methyl 4-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate often involves innovative synthesis methodologies. For example, the click chemistry approach has been employed to create highly functionalized 1,2,3-triazoles, demonstrating the versatility and efficiency of modern synthetic techniques in producing complex molecules with potential applications in various fields, including medicinal chemistry and material science (Ahmed et al., 2016).
Future Directions
Mechanism of Action
Target of action
The compound “methyl 4-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate” contains a 1,2,4-triazole ring, a piperidine ring, and a benzoate ester. Compounds containing these structures are often involved in a wide range of biological activities . .
Mode of action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Compounds with similar structures have been found to interact with various enzymes and receptors in the body .
Biochemical pathways
Compounds with similar structures have been found to be involved in a variety of biochemical processes .
Result of action
Compounds with similar structures have been found to have a variety of effects, such as anti-inflammatory, antiviral, and anticancer activities .
Properties
IUPAC Name |
methyl 4-[[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-25-23(29)27(20-6-4-3-5-7-20)21(24-25)18-12-14-26(15-13-18)16-17-8-10-19(11-9-17)22(28)30-2/h3-11,18H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQUOPPGDCNVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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